An In-depth Technical Guide to 3-(2-Morpholinoethoxy)benzotrifluoride
An In-depth Technical Guide to 3-(2-Morpholinoethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
3-(2-Morpholinoethoxy)benzotrifluoride, with the Chemical Abstracts Service (CAS) number 1004715-25-6, represents a fascinating molecular scaffold for researchers in medicinal chemistry and drug discovery. This compound elegantly marries two key pharmacophores: the trifluoromethylphenyl group and the morpholine moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Concurrently, the morpholine ring is a prevalent feature in numerous approved drugs, contributing to improved pharmacokinetic properties and acting as a versatile synthetic handle.[2] The ether linkage to a morpholinoethyl side chain further provides a flexible and polar element, potentially influencing solubility and receptor interactions. While specific research on 3-(2-Morpholinoethoxy)benzotrifluoride is not extensively published, its structural components suggest a rich potential for biological activity, particularly in the realms of kinase inhibition and central nervous system disorders. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug development, all grounded in established chemical principles and the known bioactivities of related structures.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a table summarizing the key known and predicted properties of 3-(2-Morpholinoethoxy)benzotrifluoride and its precursors.
| Property | 3-(2-Morpholinoethoxy)benzotrifluoride | 3-(Trifluoromethyl)phenol (Precursor)[3] | N-(2-Chloroethyl)morpholine hydrochloride (Precursor)[4] |
| CAS Number | 1004715-25-6[5] | 98-17-9 | 3647-69-6 |
| Molecular Formula | C₁₃H₁₆F₃NO₂[5] | C₇H₅F₃O | C₆H₁₃Cl₂NO |
| Molecular Weight | 275.27 g/mol [5] | 162.11 g/mol | 186.08 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Clear colorless to light yellow liquid | White to beige hygroscopic crystalline powder |
| Boiling Point | Predicted: ~320-350 °C | 178-179 °C | Not available |
| Melting Point | Predicted: ~30-50 °C | -2 to -1.8 °C | 180-185 °C (decomposes) |
| Density | Predicted: ~1.25 g/mL | 1.333 g/mL at 25 °C | Not available |
| pKa | Predicted: ~7.5-8.5 (for the morpholine nitrogen) | 8.68 | Not available |
| LogP | Predicted: ~2.8-3.2 | 2.95 | Not available |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Insoluble in water | Soluble in water |
Predicted values are generated based on computational models and the properties of structurally related compounds.
Synthesis and Purification: A Proposed Methodology
The most logical and established method for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride is the Williamson ether synthesis.[6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-(trifluoromethyl)phenol attacks the electrophilic carbon of an N-(2-haloethyl)morpholine.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow for 3-(2-Morpholinoethoxy)benzotrifluoride.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq)
-
N-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF. Stir the solution until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously.
-
Addition of Electrophile: Add N-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Morpholinoethoxy)benzotrifluoride.
Potential Applications in Drug Discovery
The structural motifs within 3-(2-Morpholinoethoxy)benzotrifluoride suggest its potential as a valuable scaffold in several therapeutic areas.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and stress.[7] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, cancers, and neurodegenerative disorders.[8][9] The trifluoromethylphenyl moiety is a key feature in several known p38 MAPK inhibitors.[10] The electron-withdrawing nature of the trifluoromethyl group can influence the binding of the molecule to the ATP-binding pocket of the kinase.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Serotonin-Norepinephrine Reuptake Inhibition (SNRI)
The morpholine ring is a common structural feature in many central nervous system (CNS) active compounds, including antidepressants.[11] Specifically, the morpholinoethoxy moiety is found in molecules that act as serotonin-norepinephrine reuptake inhibitors (SNRIs).[12][13] SNRIs are a class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain by increasing the levels of serotonin and norepinephrine in the synaptic cleft.[13] The basic nitrogen of the morpholine ring can be protonated at physiological pH, which is often a key interaction for binding to monoamine transporters.
Safety and Handling
Based on the safety data sheets of its precursors and structurally related compounds, 3-(2-Morpholinoethoxy)benzotrifluoride should be handled with care in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If working with the compound outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-(2-Morpholinoethoxy)benzotrifluoride is a compound with significant untapped potential in the field of drug discovery. Its synthesis is readily achievable through established chemical methods like the Williamson ether synthesis. The combination of the trifluoromethylphenyl and morpholine pharmacophores suggests promising avenues for investigation, particularly as an inhibitor of p38 MAP kinase for inflammatory conditions and as a serotonin-norepinephrine reuptake inhibitor for CNS disorders. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Bremner, J. B., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry, 16(8), 4586-4603. Available at: [Link]
-
Propersea - Property Prediction. (n.d.). Chemical Computing Group. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-(Trifluoromethyl)phenol, 99%. Retrieved from [Link]
-
Mao, M. Z., et al. (2011). Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles. Chemical Biology & Drug Design, 78(4), 695-699. Available at: [Link]
-
PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine scaffold in common antidepressants. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethoxy)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]
-
Sarex Fine. (n.d.). 4-(2-chloroethyl)-morpholine-hcl. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
Gentile, F., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(3), 411-421. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). N-(2-Chloroethyl) Morpholine HCl. Retrieved from [Link]
-
ScienceOpen. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Retrieved from [Link]
-
BioWorld. (2004). New p38 MAP kinase inhibitors identified by GSK researchers. Retrieved from [Link]
-
Gillis, E. P., et al. (2008). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(23), 7395-7413. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 23(11), 2953. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Subbaiah, M. A. M., & Kulkarni, P. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(10), 1159-1175. Available at: [Link]
-
Filo. (2023). How would you prepare the following ethers using a Williamson synthesis? Retrieved from [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(10), 1032. Available at: [Link]
-
ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
PubMed. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
PubMed. (2010). Synthesis and biological activity of flavanone derivatives. Retrieved from [Link]
-
PubMed. (1977). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Retrieved from [Link]
Sources
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 4. 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 [chemicalbook.com]
- 5. 3-(2-Morpholinoethoxy)benzotrifluoride | 1004715-25-6 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
